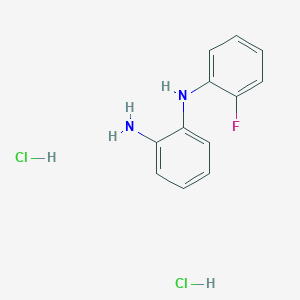
N1-(2-Fluorophenyl)benzene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-Fluorophenyl)benzene-1,2-diamine dihydrochloride” is a chemical compound with the formula C12H11FN2. It is an aromatic diamine .
Synthesis Analysis
The synthesis of this compound involves the reduction of the nitroaniline with hydrogen in methanol or ethyl acetate at 20℃ for 4 hours . The reaction is stirred at room temperature under a hydrogen atmosphere (1 atm) for 4 hours. The catalyst is then filtered off and washed with ethyl acetate. The filtrate is concentrated to give the desired product .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission Enhancement
A study characterized N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a compound with similar structural features, noting its aggregation-induced emission enhancement (AIEE) characteristics. This behavior suggests potential applications in fluorescence sensing of volatile organic solvents due to its enhanced luminescent properties in aggregated states (Wu et al., 2015).
Explosive Detection
Another research focused on hyperbranched conjugated poly(tetraphenylethene) demonstrated aggregation-induced or enhanced emission properties. The study highlighted its application in fluorescent chemosensor development for explosive detection, showcasing the molecule's ability to quench fluorescence efficiently in the presence of picric acid (Hu et al., 2012).
Dual Responsive Test Paper Sensor
A highly selective and sensitive colorimetric and fluorogenic sensor for Hg2+/Cr3+ detection in neutral water was developed using a complex that shares a similar design philosophy with the target molecule. This application demonstrates the potential of such molecules in environmental monitoring and safety assessments (Das et al., 2012).
Metal Ion Detection
A benzene-1,2-diamine-based chemosensor exhibited selectivity and sensitivity for Ni2+ and Cu2+ ions, indicating its utility in multianalyte detection. Such compounds could be crucial for monitoring trace metals in environmental and biological samples, ensuring compliance with safety standards (Pawar et al., 2015).
Organic Light Emitting Diodes (OLEDs)
Research on fluorene core modifications for OLED applications revealed that similar molecular structures could serve as effective hole transporting materials, enhancing device performance. This underscores the importance of such compounds in the development of advanced electronic and photonic devices (Braveenth et al., 2021).
Eigenschaften
IUPAC Name |
2-N-(2-fluorophenyl)benzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,15H,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEYMBMUVKQTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
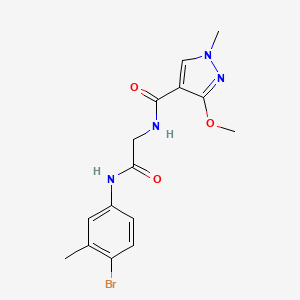
![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)
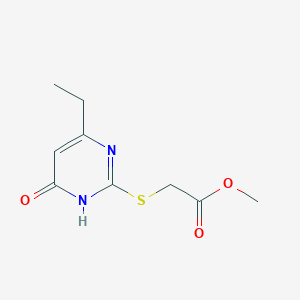
![1-(5-fluoropyrimidin-2-yl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2661425.png)
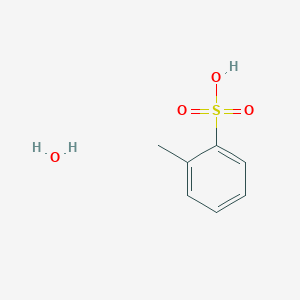
![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)
![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)
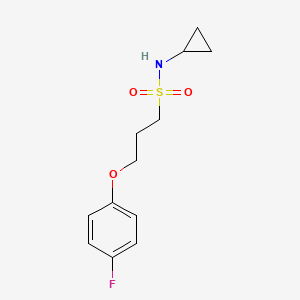
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)

